4-bromo-N-(pyridin-4-ylmethyl)aniline
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Overview
Description
4-bromo-N-(pyridin-4-ylmethyl)aniline is an organic compound that features a bromine atom substituted at the para position of an aniline ring, with a pyridin-4-ylmethyl group attached to the nitrogen atom of the aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-4-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and pyridine-4-carboxaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-bromoaniline is reacted with pyridine-4-carboxaldehyde in the presence of a base to form an imine intermediate. This intermediate is then reduced, typically using a reducing agent such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(pyridin-4-ylmethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, often in the presence of palladium or copper catalysts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Catalysts such as palladium on carbon or palladium acetate are used along with bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-N-(pyridin-4-ylmethyl)aniline has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(pyridin-4-ylmethyl)aniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects. The exact pathways involved can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
4-bromo-N-(pyridin-4-ylmethyl)aniline can be compared with other similar compounds, such as:
4-chloro-N-(pyridin-4-ylmethyl)aniline: Similar structure but with a chlorine atom instead of bromine.
4-fluoro-N-(pyridin-4-ylmethyl)aniline: Similar structure but with a fluorine atom instead of bromine.
4-iodo-N-(pyridin-4-ylmethyl)aniline: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific reactivity and the properties imparted by the bromine atom. Bromine is a relatively large and electron-withdrawing substituent, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-bromo-N-(pyridin-4-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAZNDNUTPWZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC=NC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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